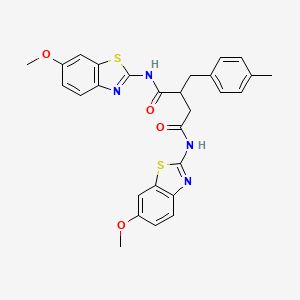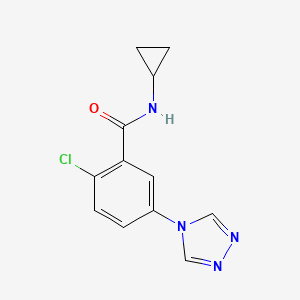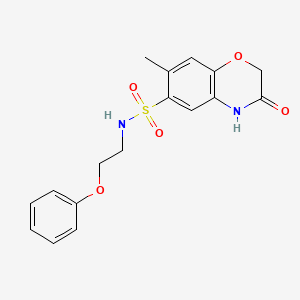![molecular formula C15H12F3N3 B11074135 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline](/img/structure/B11074135.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring and substituted with a trifluoromethylphenyl group. This unique structure imparts significant chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the one-pot tandem cyclization/bromination in ethyl acetate when only TBHP is added . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and amides .
Scientific Research Applications
N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the target. For example, it may inhibit certain kinases or bind to specific receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can be compared with other imidazopyridine derivatives, such as:
3-bromoimidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
N-(pyridin-2-yl)amides: These compounds also contain the pyridine ring but differ in their overall structure and reactivity.
Imidazopyrazines: These compounds have a pyrazine ring fused to an imidazole ring, offering different pharmacological profiles.
The uniqueness of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12F3N3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F3N3/c16-15(17,18)11-4-3-5-12(8-11)19-9-13-10-21-7-2-1-6-14(21)20-13/h1-8,10,19H,9H2 |
InChI Key |
RZCWSNGMCTYNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074068.png)
![4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide](/img/structure/B11074077.png)
![6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11074085.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11074093.png)

![N-benzyl-N-methyl-4-[(4-methylbenzyl)oxy]benzenecarbothioamide](/img/structure/B11074104.png)

![1-(2-(Benzo[D]oxazol-2-ylthio)acetyl)-4-(piperidin-1-YL)piperidine-4-carboxamide](/img/structure/B11074124.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(4-morpholinylcarbonyl)-](/img/structure/B11074128.png)
![1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074129.png)
![7'-Amino-1-(3-fluorobenzyl)-2'-[(4-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11074142.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B11074145.png)
![benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11074146.png)
